molecular formula C12H15NO3S2 B14475383 N-(Cyclohex-2-ene-1-sulfinyl)benzenesulfonamide CAS No. 66275-51-2

N-(Cyclohex-2-ene-1-sulfinyl)benzenesulfonamide

Cat. No.: B14475383
CAS No.: 66275-51-2
M. Wt: 285.4 g/mol
InChI Key: AWAXWHASEOELHH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclohex-2-ene-1-sulfinyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with cyclohex-2-ene-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5SO2Cl+C6H11NH2C6H5SO2NHC6H11+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{C}_6\text{H}_{11}\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NH}\text{C}_6\text{H}_{11} + \text{HCl} C6​H5​SO2​Cl+C6​H11​NH2​→C6​H5​SO2​NHC6​H11​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclohex-2-ene-1-sulfinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfonyl group.

    Reduction: The sulfinyl group can be reduced to a sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: The major product is N-(Cyclohex-2-ene-1-sulfonyl)benzenesulfonamide.

    Reduction: The major product is N-(Cyclohex-2-ene-1-sulfide)benzenesulfonamide.

    Substitution: The products depend on the specific nucleophile used in the reaction.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(Cyclohex-2-ene-1-sulfinyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and thus disrupting the pH balance in cancer cells . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Cyclohex-2-ene-1-sulfinyl)benzenesulfonamide is unique due to its specific structural features, such as the cyclohex-2-ene-1-sulfinyl group, which imparts distinct chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase IX makes it a valuable compound in cancer research .

Properties

CAS No.

66275-51-2

Molecular Formula

C12H15NO3S2

Molecular Weight

285.4 g/mol

IUPAC Name

N-cyclohex-2-en-1-ylsulfinylbenzenesulfonamide

InChI

InChI=1S/C12H15NO3S2/c14-17(11-7-3-1-4-8-11)13-18(15,16)12-9-5-2-6-10-12/h2-3,5-7,9-11,13H,1,4,8H2

InChI Key

AWAXWHASEOELHH-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)S(=O)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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